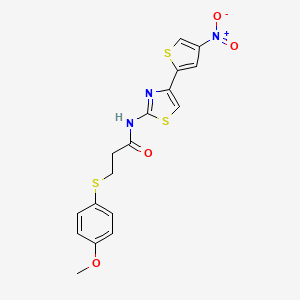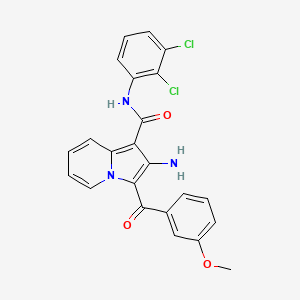
3-((4-methoxyphenyl)thio)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((4-methoxyphenyl)thio)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)propanamide is a chemical compound that has been extensively studied for its potential in scientific research. This compound is commonly referred to as MT-2, and it is a thiazole-based melanocortin receptor agonist. MT-2 has been shown to have a wide range of biochemical and physiological effects, and it is being investigated for its potential in a variety of research areas.
Scientific Research Applications
Antimicrobial Activity
Another area of research has focused on the antimicrobial potential of derivatives. Studies on imino-4-methoxyphenol thiazole derived Schiff bases have shown moderate activity against bacterial and fungal species, highlighting the versatility of these compounds in combating microbial infections (Vinusha et al., 2015).
Molecular Docking and Quantum Chemical Calculations
The molecular structure, electronic properties, and potential biological interactions of related derivatives have been thoroughly investigated through molecular docking and quantum chemical calculations. These studies provide insights into the molecular mechanisms underpinning the biological activities of these compounds, including their interactions with biological macromolecules (Viji et al., 2020).
Fluorescent Chemosensor Development
Furthermore, research into the development of fluorescent chemosensors for metal ions using derivatives has shown promising results. These chemosensors exhibit high selectivity and sensitivity, making them valuable tools for detecting specific ions in various environments (Manna et al., 2020).
properties
IUPAC Name |
3-(4-methoxyphenyl)sulfanyl-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S3/c1-24-12-2-4-13(5-3-12)25-7-6-16(21)19-17-18-14(10-27-17)15-8-11(9-26-15)20(22)23/h2-5,8-10H,6-7H2,1H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUVMFRJHSKJIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCC(=O)NC2=NC(=CS2)C3=CC(=CS3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-methoxyphenyl)thio)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-phenylbutanoic acid](/img/structure/B2858941.png)
![4-((4-fluorophenyl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)butanamide](/img/structure/B2858944.png)

![5-Bromo-N-[2-(furan-2-yl)-2-methoxyethyl]pyrimidin-2-amine](/img/structure/B2858947.png)





![5-((3,4-dihydroisoquinolin-2(1H)-yl)(2-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2858957.png)

![1-(2-Azabicyclo[3.2.0]heptan-1-ylmethyl)-3-(3-methylbutan-2-yl)urea](/img/structure/B2858962.png)